![molecular formula C18H23N3O2 B14348710 N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea CAS No. 90779-42-3](/img/structure/B14348710.png)
N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two distinct aromatic groups: a diethylamino-methylphenyl group and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(diethylamino)-2-methylaniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism by which N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Dimethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-methoxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-chlorophenyl)urea
Uniqueness
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both diethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90779-42-3 |
|---|---|
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-[4-(diethylamino)-2-methylphenyl]-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C18H23N3O2/c1-4-21(5-2)14-10-11-15(13(3)12-14)19-18(23)20-16-8-6-7-9-17(16)22/h6-12,22H,4-5H2,1-3H3,(H2,19,20,23) |
InChI-Schlüssel |
GCLYFERNDUFXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



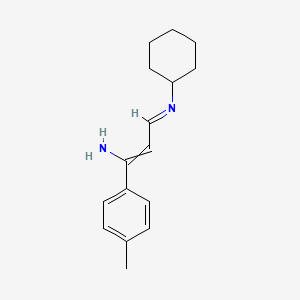
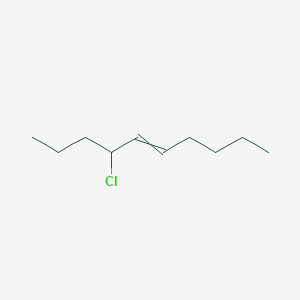
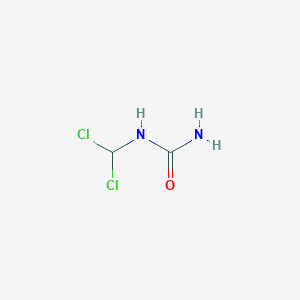
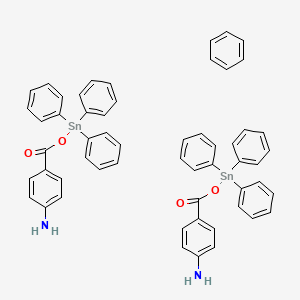
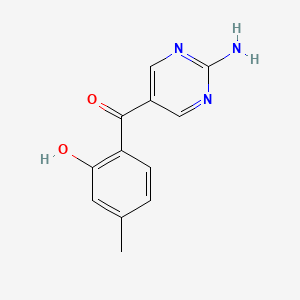
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

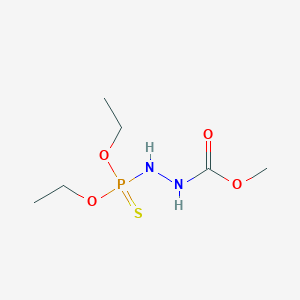
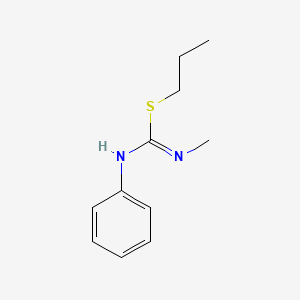
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
